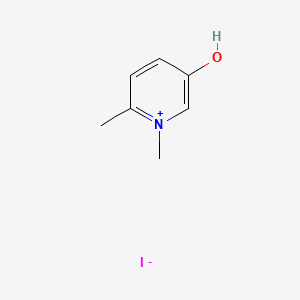

5-Hydroxy-1,2-dimethylpyridin-1-ium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,6-dimethylpyridin-1-ium-3-ol;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.HI/c1-6-3-4-7(9)5-8(6)2;/h3-5H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHBCPROXIMJMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)O)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80490349 | |

| Record name | 5-Hydroxy-1,2-dimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80490349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59344-35-3 | |

| Record name | 5-Hydroxy-1,2-dimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80490349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 5 Hydroxy 1,2 Dimethylpyridin 1 Ium Iodide

General Principles of N-Quaternization in Pyridine (B92270) Chemistry for Pyridinium (B92312) Iodides

The core of forming pyridinium iodides lies in the N-quaternization of a pyridine ring. This reaction involves the alkylation of the nitrogen atom within the pyridine ring, which transforms the tertiary amine into a positively charged quaternary ammonium (B1175870) ion. This cation is then paired with an iodide anion.

Established Synthetic Routes for Pyridinium Iodide Core Structures

The most prevalent method for synthesizing pyridinium iodides is the Menshutkin reaction. This process involves the direct N-alkylation of a pyridine derivative using an alkyl iodide. The reaction typically proceeds through an SN2 mechanism where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl iodide. The displaced iodide ion then becomes the counter-ion for the newly formed pyridinium cation. nih.gov

Several factors influence the efficiency of the Menshutkin reaction:

Nucleophilicity of the Pyridine Nitrogen: The reactivity of the pyridine nitrogen is enhanced by electron-donating groups on the ring, which increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups hinder the reaction.

Nature of the Alkylating Agent: Primary alkyl iodides, such as methyl iodide, are highly reactive and commonly employed. Steric hindrance in the alkylating agent can significantly slow down or prevent the reaction. nih.gov

Solvent: Polar aprotic solvents like acetonitrile, acetone (B3395972), or N,N-dimethylformamide (DMF) are often used to facilitate the reaction.

Temperature: The reaction rate can be increased by applying heat, although this may also lead to the formation of byproducts.

An alternative two-step method involves using other alkylating agents like alkyl triflates or tosylates, followed by an anion exchange with an iodide salt such as sodium or potassium iodide.

Strategic Incorporation of Hydroxyl and Alkyl Functionalities into Pyridine Precursors

To synthesize a specifically substituted pyridinium iodide like 5-Hydroxy-1,2-dimethylpyridin-1-ium iodide, the precursor pyridine must contain the desired hydroxyl and alkyl groups. It is generally more efficient to have these functionalities present on the pyridine molecule before the N-quaternization step.

The hydroxyl group at the 5-position of the pyridine ring in the precursor, 5-hydroxy-2-methylpyridine (B31158), increases the nucleophilicity of the nitrogen atom through resonance, thereby facilitating the N-alkylation. nih.govsigmaaldrich.com The synthesis of such hydroxypyridines can be achieved through various methods, including the hydrolysis of aminopyridines or through ring-closing condensation reactions. guidechem.com The 2-methyl group is also typically present on the pyridine precursor. The synthesis of these substituted pyridines can be accomplished using established methods like the Hantzsch pyridine synthesis or by modifying other substituted pyridines. nih.gov

Synthesis of this compound and its Direct Synthetic Precursors

The synthesis of this compound is a direct application of the N-quaternization principles.

Optimized Reaction Pathways for Primary Synthesis

The primary synthetic route to this compound involves the reaction of its precursor, 5-hydroxy-2-methylpyridine, with methyl iodide. sigmaaldrich.com

Reaction Scheme:

A typical laboratory procedure involves dissolving 5-hydroxy-2-methylpyridine in a solvent such as acetone or acetonitrile. sigmaaldrich.com An excess of methyl iodide is then added, and the mixture is stirred at room temperature or under reflux for several hours. As the reaction proceeds, the product, this compound, precipitates as a solid. This solid is then collected by filtration, washed with a solvent like diethyl ether to remove unreacted starting materials, and dried.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

| Starting Material | 5-hydroxy-2-methylpyridine |

| Alkylating Agent | Methyl iodide (CH₃I) |

| Solvent | Acetone or Acetonitrile |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours |

| Work-up | Filtration and washing |

Exploration of Accelerated Synthetic Modalities (e.g., Ultrasound-Assisted Methods for Related Derivatives)

To accelerate the synthesis of pyridinium salts, alternative energy sources like ultrasound irradiation can be employed. While specific research on the ultrasound-assisted synthesis of this compound is not extensively documented, its application in the synthesis of related pyridinium derivatives suggests it as a viable method. nih.govnih.govmdpi.com

Ultrasound-assisted synthesis can significantly reduce reaction times and may lead to higher yields under milder conditions compared to conventional heating methods. nih.govsemanticscholar.org The process works through acoustic cavitation, creating localized high-pressure and high-temperature spots that enhance reaction rates. semanticscholar.org

Table 2: Comparison of Conventional vs. Potential Ultrasound-Assisted Synthesis of Pyridinium Iodides

| Parameter | Conventional Heating | Ultrasound-Assisted Synthesis (Projected) |

| Reaction Time | Hours | Minutes to Hours nih.gov |

| Temperature | Room temperature to reflux | Often lower bulk temperature |

| Energy Source | Thermal | Acoustic Cavitation |

| Potential Outcome | Effective, can be slow | Faster reaction rates, potentially higher yields nih.gov |

Derivatization Strategies and Analogue Synthesis from this compound

This compound can serve as a starting point for creating a variety of analogues through derivatization, primarily at the hydroxyl group.

Derivatization of the Hydroxyl Group:

The hydroxyl group at the 5-position is a prime location for further chemical modifications. Common reactions include:

Etherification: The hydroxyl group can be converted to an ether by reacting it with an alkyl halide in the presence of a base. This reaction would produce 5-alkoxy-1,2-dimethylpyridin-1-ium iodide derivatives.

Esterification: Reacting the hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base will form the corresponding ester, a 5-acyloxy-1,2-dimethylpyridin-1-ium iodide.

These derivatization strategies allow for the systematic alteration of the molecule's properties, which is valuable for structure-activity relationship studies. researchgate.netnih.govdntb.gov.ualibretexts.org

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Product Class |

| Etherification | Alkyl halide, Base | 5-Alkoxy-1,2-dimethylpyridin-1-ium iodide |

| Esterification | Acyl chloride/anhydride, Base | 5-Acyloxy-1,2-dimethylpyridin-1-ium iodide |

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are significant ligands in coordination chemistry due to their synthetic versatility and the biological activity of their metal complexes. nih.gov The formation of Schiff bases involving pyridinium iodide moieties typically proceeds through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govekb.eg

A notable example involves the synthesis of a novel pyridinium iodide-tagged Schiff base ligand, 3-((2-(2,4-dinitrophenyl)hydrazinylidene)methyl)-1-methylpyridin-1-ium iodide. nih.gov This compound was prepared by reacting 3-formyl-1-methylpyridinium iodide with 2,4-dinitrophenylhydrazine (B122626) in methanol. nih.gov The reaction, which occurs under acidic conditions, results in the formation of a yellowish precipitate of the Schiff base in high yield. nih.gov The general reaction scheme for the formation of such Schiff bases can be represented as follows:

R-CHO + H₂N-R' → R-CH=N-R' + H₂O

Where R-CHO is an aldehyde (in this case, a derivative of pyridinium iodide) and H₂N-R' is a primary amine.

The resulting Schiff base ligands, containing the pyridinium iodide scaffold, can then be used to form complexes with various transition metal ions like Cu(II), Zn(II), and Cd(II). nih.gov These complexes are typically synthesized by reacting the Schiff base ligand with a metal salt in a suitable solvent, such as methanol, under reflux. nih.gov The coordination of the metal to the Schiff base ligand often leads to the formation of a colored precipitate, which can be isolated and characterized. nih.gov

The table below summarizes the key reactants and products in the synthesis of a representative pyridinium iodide-tagged Schiff base.

| Reactant 1 | Reactant 2 | Product |

| 3-formyl-1-methylpyridinium iodide | 2,4-dinitrophenylhydrazine | 3-((2-(2,4-dinitrophenyl)hydrazinylidene)methyl)-1-methylpyridin-1-ium iodide |

Advanced Functionalization at Pyridine Ring and Alkyl Substituents

Further functionalization of the this compound scaffold can be achieved at various positions, including the pyridine ring and the alkyl substituents. While specific examples for this exact molecule are not extensively detailed, general principles of pyridinium and pyridone chemistry can be applied.

Improved syntheses of related 5-hydroxy-2-pyridones have been reported, which can serve as precursors to the target pyridinium iodide. researchgate.net For instance, the synthesis of 5-hydroxy-6-methyl-2-pyridone (B3133478) highlights the introduction of methyl groups onto the pyridone ring. researchgate.net The quaternization of the pyridine nitrogen with an alkyl halide, such as iodomethane, is a common method to form pyridinium salts like 1,4-dimethylpyridinium (B189563) iodide. researchgate.net This reaction typically proceeds by mixing the pyridine derivative with the alkyl halide in a suitable solvent. researchgate.net

Functionalization can also involve the modification of existing substituents. The hydroxyl group on the pyridine ring offers a site for further reactions, such as etherification or esterification, to introduce a wide range of functional groups. The methyl groups can also potentially be functionalized through various C-H activation strategies, although this is generally more challenging. The presence of the iodide counter-ion also allows for anion exchange reactions, introducing other anions and modifying the properties of the salt.

The table below outlines potential functionalization strategies for the this compound core structure.

| Reaction Type | Reagents | Potential Product |

| N-Alkylation | Iodomethane | This compound |

| O-Alkylation | Alkyl halide, Base | 5-Alkoxy-1,2-dimethylpyridin-1-ium iodide |

| Anion Exchange | Silver salt (e.g., AgBF₄) | 5-Hydroxy-1,2-dimethylpyridin-1-ium tetrafluoroborate |

Synthesis of Supramolecular Cocrystals with Host Molecules

The formation of supramolecular cocrystals is a powerful strategy in crystal engineering to modify the physicochemical properties of molecules without altering their covalent structure. researchgate.netmdpi.com This approach involves the co-crystallization of a target molecule with a "coformer" or "host" molecule, leading to a new crystalline solid held together by non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking interactions. researchgate.net

While specific cocrystals of this compound are not detailed in the provided search results, the structural motifs present in the molecule—a pyridinium ring, a hydroxyl group, and methyl groups—make it a prime candidate for forming cocrystals with various host molecules. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the pyridinium ring can participate in π–π stacking and cation-π interactions.

For instance, cocrystals have been successfully formed between racetams and coformers like 4-hydroxybenzoic acid, demonstrating the role of amide-acid and hydroxyl-carbonyl supramolecular synthons. mdpi.com Similarly, the formation of cocrystals involving 5-fluorouracil (B62378) with carboxylic acids showcases the diversity of hydrogen bonding patterns. researchgate.net The pyridinium iodide moiety itself can participate in charge-assisted hydrogen bonds.

The design of cocrystals with this compound would involve selecting appropriate host molecules that can form complementary non-covalent interactions. Potential host molecules could include carboxylic acids, amides, and other molecules with hydrogen bond donor/acceptor sites. The resulting cocrystals would be expected to exhibit different properties, such as solubility and stability, compared to the pure compound.

The table below lists potential host molecules and the primary intermolecular interactions that could lead to the formation of supramolecular cocrystals with this compound.

| Potential Host Molecule | Primary Intermolecular Interaction |

| 4-Hydroxybenzoic acid | Hydrogen bonding (O-H···O), π–π stacking |

| Isonicotinamide | Hydrogen bonding (O-H···N, N-H···O) |

| Succinic acid | Hydrogen bonding (O-H···O) |

Advanced Spectroscopic and Crystallographic Characterization of 5 Hydroxy 1,2 Dimethylpyridin 1 Ium Iodide and Its Complexes

Postulated Single Crystal X-ray Diffraction (SCXRD) Analysis for Solid-State Structure Elucidation

Although a specific crystal structure determination for 5-Hydroxy-1,2-dimethylpyridin-1-ium iodide is not publicly available, its crystallographic features can be inferred from the analysis of analogous pyridinium (B92312) iodide salts.

Determination of Crystal Packing and Unit Cell Parameters

The crystal packing of this compound would be dictated by a combination of electrostatic forces between the pyridinium cation and the iodide anion, as well as other intermolecular interactions. Based on analyses of similar structures, such as 1,4-dimethylpyridinium (B189563) iodide, a monoclinic or orthorhombic crystal system would be a probable arrangement. researchgate.netresearchgate.net The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, would be determined from the diffraction pattern.

Table 1: Postulated Crystallographic Data for this compound

| Parameter | Postulated Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Cmcm |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | Value not available |

Note: The specific values for the unit cell parameters (a, b, c, β) and the number of molecules per unit cell (Z) would require experimental determination.

Detailed Analysis of Intra- and Intermolecular Interactions

The solid-state architecture of this compound is expected to be significantly influenced by a network of non-covalent interactions.

Hydrogen Bonding: A prominent feature would be the hydrogen bond between the hydroxyl group (-OH) of the pyridinium cation and the iodide anion (I⁻). This interaction, where the hydroxyl proton acts as a hydrogen bond donor and the iodide as an acceptor, would play a crucial role in the primary organization of the ions in the crystal lattice.

π-Stacking: The planar aromatic rings of the pyridinium cations could engage in π-stacking interactions. These interactions, arising from the alignment of the π-orbitals of adjacent rings, would likely be offset or tilted to minimize electrostatic repulsion between the positively charged rings.

Table 2: Anticipated Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | O-H (hydroxyl group) | I⁻ (iodide anion) |

| π-Stacking | Pyridinium Ring | Pyridinium Ring |

Conformational Analysis of the Pyridinium Cation within the Crystal Lattice

The conformation of the 5-Hydroxy-1,2-dimethylpyridin-1-ium cation within the crystal lattice would reveal key structural details. The pyridinium ring itself is expected to be largely planar due to its aromatic character. The substituents, the hydroxyl and two methyl groups, will adopt specific orientations to minimize steric hindrance and optimize intermolecular interactions. The torsion angles between the plane of the pyridinium ring and the substituents would be of particular interest. For instance, the orientation of the hydroxyl group will be heavily influenced by its participation in hydrogen bonding.

Table 3: Predicted Conformational Parameters for the 5-Hydroxy-1,2-dimethylpyridin-1-ium Cation

| Parameter | Description | Anticipated Finding |

| Ring Planarity | Deviation of ring atoms from the mean plane | The pyridinium ring will be essentially planar. |

| Substituent Orientation | Torsion angles of the -OH and -CH₃ groups relative to the ring | The hydroxyl group will be oriented to facilitate hydrogen bonding with the iodide anion. The methyl groups will be positioned to minimize steric strain. |

Predicted Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a combination of 1D and 2D NMR experiments would provide a complete assignment of the proton, carbon, and nitrogen signals.

High-Resolution ¹H, ¹³C, and ¹⁵N NMR Investigations

The ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridinium ring and the protons of the two methyl groups. The chemical shifts of the aromatic protons would be downfield due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom. The protons on the methyl groups would appear further upfield.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyridinium ring would resonate at lower field compared to the methyl carbons. The carbon bearing the hydroxyl group would be shifted to a characteristic downfield position.

¹⁵N NMR, though less common, would provide information about the electronic environment of the nitrogen atom in the pyridinium ring.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.5 - 4.0 | ~45 - 50 |

| C2-CH₃ | ~2.3 - 2.8 | ~15 - 20 |

| H3/H4/H6 | ~7.0 - 8.5 | - |

| C2 | - | ~140 - 145 |

| C3 | - | ~120 - 125 |

| C4 | - | ~135 - 140 |

| C5 | - | ~150 - 155 (due to -OH) |

| C6 | - | ~125 - 130 |

| OH | Variable, dependent on solvent and concentration | - |

Note: These are estimated chemical shift ranges and the actual values would need to be determined experimentally. The assignments of H3, H4, and H6 would depend on their specific electronic environments and coupling patterns.

Application of Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the signals and understand the molecular structure in detail, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between protons that are coupled to each other, primarily those on adjacent carbon atoms. For example, it would show correlations between the aromatic protons on the pyridinium ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. This would be crucial for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. This would be useful for determining the spatial arrangement of the substituents on the pyridinium ring.

Table 5: Expected Key 2D NMR Correlations for this compound

| 2D NMR Experiment | Expected Correlations |

| COSY | Correlations between adjacent aromatic protons (e.g., H3-H4, H4-H6). |

| HSQC | Correlations between each proton and its directly attached carbon (e.g., N-CH₃ protons to N-CH₃ carbon). |

| HMBC | Correlations from N-CH₃ protons to C2 and C6. Correlations from C2-CH₃ protons to C2 and C3. |

| NOESY | Spatial correlations between the C2-CH₃ protons and the H3 proton. |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification and Interaction Probing

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present in this compound and probing the non-covalent interactions that define its structure. The pyridinium ion is isoelectronic with benzene, allowing for a foundational assignment of ring vibrations by comparison. cdnsciencepub.com

The vibrational spectrum of this compound is characterized by a series of distinct absorption bands corresponding to specific molecular motions. The key functional groups—the hydroxyl (-OH) group, the aromatic pyridinium ring, and the N- and C-methyl groups—all give rise to signature peaks.

The most prominent and diagnostic band is the O-H stretching vibration, which is expected to appear as a broad band in the FT-IR spectrum, typically in the 3400-3200 cm⁻¹ region. Its position and broadness are sensitive to hydrogen bonding. Aromatic C-H stretching vibrations of the pyridinium ring are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the two methyl groups are found just below 3000 cm⁻¹.

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. This region includes the C=C and C=N stretching vibrations of the pyridinium ring, which are typically observed between 1600 cm⁻¹ and 1400 cm⁻¹. The in-plane bending of the O-H group and the stretching vibration of the C-O bond are also found in this region, usually around 1350-1250 cm⁻¹ and 1260-1000 cm⁻¹ respectively. cdnsciencepub.comnih.gov

Interactive Table: Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| O-H Stretch | Hydroxyl (-OH) | 3400 - 3200 (Broad) | Position and shape are highly sensitive to hydrogen bonding interactions. |

| Aromatic C-H Stretch | Pyridinium Ring | 3100 - 3000 | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2980 - 2850 | Arises from both N-CH₃ and C-CH₃ groups. |

| C=C / C=N Ring Stretch | Pyridinium Ring | 1600 - 1400 | Multiple bands are expected due to the aromatic system. |

| In-plane O-H Bend | Hydroxyl (-OH) | 1440 - 1395 | Can overlap with methyl bending modes. |

| C-H Bend (Asymmetric/Symmetric) | Methyl (-CH₃) | 1470 - 1430 / 1380 - 1360 | Confirms the presence of methyl substituents. |

| C-O Stretch | Phenolic C-O | 1260 - 1180 | Indicates the hydroxyl group attached to the aromatic ring. |

| Out-of-plane C-H Bend | Pyridinium Ring | 900 - 675 | Can provide information on the substitution pattern of the ring. |

The vibrational spectra provide critical insights into the intermolecular and intramolecular forces at play. The most significant of these for this compound is the hydrogen bonding involving the 5-hydroxy group. This group can act as a hydrogen bond donor, interacting with the iodide anion (I⁻) or the hydroxyl group of an adjacent molecule.

This interaction is primarily observed through the O-H stretching band. A strong hydrogen bond to the iodide anion would cause a significant red-shift (shift to lower frequency) and broadening of the O-H band compared to a free hydroxyl group. This phenomenon is analogous to the behavior of N-H stretching vibrations in other pyridinium salts, where the frequency varies systematically depending on the hydrogen-bonding acceptor capability of the anion. cdnsciencepub.com The out-of-plane deformation vibrations can also be affected by these interactions. cdnsciencepub.com Analysis of these spectral shifts allows for a detailed understanding of the solid-state packing and the specific role of the iodide counter-ion in the crystal lattice.

Mass Spectrometry for Molecular Integrity and Purity Assessment

Mass spectrometry is an indispensable technique for confirming the molecular weight and elemental composition of this compound, thereby verifying its identity and assessing its purity.

As an ionic salt, this compound is perfectly suited for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS). The compound is expected to be readily detected in positive ion mode. The primary species observed in the mass spectrum would be the intact cation, [5-Hydroxy-1,2-dimethylpyridin-1-ium]⁺, which has the chemical formula [C₇H₁₀NO]⁺. nih.govresearchgate.net

This technique is highly sensitive and provides a clear indication of the molecular cation's mass-to-charge ratio (m/z). The presence of a dominant peak corresponding to the molecular cation confirms the structural integrity of the compound. The fixed positive charge on the pyridinium nitrogen enhances ionization efficiency, often making the molecular ion the base peak in the spectrum. nih.govnih.gov

To unequivocally confirm the elemental composition, High-Resolution Mass Spectrometry (HRMS) is employed. Unlike nominal mass measurements, HRMS provides the exact mass of an ion with high precision (typically to four or more decimal places). lcms.cz

For this compound, HRMS analysis would be focused on the cation, [C₇H₁₀NO]⁺. The experimentally measured exact mass is compared to the theoretically calculated mass. A match within a narrow tolerance (e.g., < 5 ppm) provides unambiguous confirmation of the elemental formula, distinguishing it from any other potential ions that might have the same nominal mass. This is a critical step in the rigorous characterization of the compound. lcms.cz

Interactive Table: Expected Mass Spectrometry Data for this compound

| Technique | Ion Observed | Formula | Nominal m/z | Calculated Exact Mass (Da) | Purpose |

| ESI-MS | [M]⁺ (Molecular Cation) | [C₇H₁₀NO]⁺ | 124 | 124.0757 | Confirms the mass of the intact cation and assesses purity. |

| HRMS | [M]⁺ (Molecular Cation) | [C₇H₁₀NO]⁺ | 124 | 124.0757 | Provides unambiguous confirmation of the elemental composition. |

| ESI-MS | [M+Na]⁺ (Sodium Adduct of the full salt) | [C₇H₁₀INO + Na]⁺ | 288 | 287.9700 | A potential, though less common, adduct that might be observed. |

Microscopic Techniques for Morphological Characterization

Microscopic techniques are employed to study the morphology, crystal habit, and surface features of the solid-state form of this compound. Techniques such as Scanning Electron Microscopy (SEM) or simple light microscopy can reveal the macroscopic shape of the crystals (e.g., needles, plates, or blocks), which is influenced by the synthesis and crystallization conditions.

For instance, the closely related compound 1,4-Dimethylpyridinium iodide was synthesized and found to form block-like, colorless crystals. researchgate.net It is reasonable to anticipate a similar crystalline nature for this compound. Furthermore, advanced techniques like Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM) can be used to investigate surface topography and molecular packing on the nanoscale, as has been demonstrated for other materials containing pyridinium salts. nih.govacs.org These analyses are crucial for understanding the material's physical properties and for quality control in its synthesis.

Scanning Electron Microscopy (SEM) for Surface Morphology

Research on analogous compounds, such as other substituted pyridinium iodides, reveals that their crystalline forms can exhibit distinct and complex surface features. These features are influenced by factors such as the method of crystal growth, the presence of substituents on the pyridinium ring, and the nature of the counter-ion.

A study on the organic stilbazolium derivative crystal, 4-[2-(3-methoxy-phenyl)-vinyl]-1-methyl-pyridinium+ iodide− (MMPI), utilized SEM to investigate its surface properties. The analysis of the MMPI crystal surface revealed specific morphological characteristics that may be analogous to what could be expected for this compound.

The SEM micrographs of the MMPI crystal indicated the presence of narrow line defects on the crystal surface. mdpi.com Furthermore, at higher magnifications, the presence of microcrystal growth on the surface was observed, suggesting that multi-nucleation can occur during the crystallization process. mdpi.com These observations point to a crystalline surface that is not perfectly smooth but possesses a degree of topographical variation.

In the absence of direct SEM analysis for this compound, the data from related compounds like MMPI serves as a useful reference. It is anticipated that crystals of this compound would likely present a polycrystalline nature with potentially irregular but well-defined grain structures. The specific morphology, including particle shape, size distribution, and the presence of surface defects, would be contingent on the synthesis and crystallization conditions.

Below is a data table summarizing the observed surface morphology findings for the analogous compound MMPI, which can serve as a predictive reference for this compound.

| Morphological Feature | Observation in Analogous Compound (MMPI) | Reference |

| Surface Defects | Presence of narrow line defects. | mdpi.com |

| Surface Growth | Evidence of microcrystal growth on the main crystal surface. | mdpi.com |

| Overall Nature | Suggests a complex surface topography with multi-nucleation. | mdpi.com |

Further research employing SEM is necessary to elucidate the precise surface morphology of this compound and its complexes, which would be crucial for understanding its physical properties and potential applications in materials science.

Computational Chemistry and Theoretical Investigations of 5 Hydroxy 1,2 Dimethylpyridin 1 Ium Iodide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance of accuracy and computational cost for the study of molecular systems. nih.gov For the 5-Hydroxy-1,2-dimethylpyridin-1-ium cation, DFT calculations are instrumental in defining its fundamental electronic and structural characteristics.

The presence of the hydroxyl group introduces the possibility of different rotational conformers. A potential energy surface scan for the rotation around the C-O bond would reveal the most stable orientation of the hydroxyl hydrogen, which is likely influenced by intramolecular hydrogen bonding or steric interactions with the adjacent methyl group. nih.gov

Beyond the ground state, computational methods can also explore the energetic landscape of excited states. Time-Dependent DFT (TD-DFT) is a common approach to calculate the energies of electronic transitions, providing insight into the molecule's potential photophysical properties. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for 5-Hydroxy-1,2-dimethylpyridin-1-ium Cation

| Parameter | Predicted Value (Angstroms/Degrees) |

| C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N (aromatic) | ~1.34 - 1.38 Å |

| C-O (hydroxyl) | ~1.36 Å |

| O-H (hydroxyl) | ~0.97 Å |

| C-N (methyl) | ~1.47 Å |

| C-C (methyl) | ~1.51 Å |

| Aromatic Ring Angles | ~118° - 122° |

Note: These values are representative and based on typical DFT calculations for similar substituted pyridinium (B92312) compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. acs.org

For the 5-Hydroxy-1,2-dimethylpyridin-1-ium cation, the HOMO is expected to be localized primarily on the electron-rich hydroxypyridine ring and the oxygen atom of the hydroxyl group. The LUMO is likely to be distributed across the electron-deficient pyridinium ring system. The presence of both an electron-donating hydroxyl group and electron-donating methyl groups will influence the energies of these orbitals. Generally, electron-donating groups raise the HOMO energy, which can lead to a smaller HOMO-LUMO gap compared to unsubstituted pyridinium. researchgate.net A smaller gap suggests higher reactivity and potential for electronic transitions at lower energies. acs.org

TD-DFT calculations can predict the energies of the principal electronic transitions, such as the S0 → S1 transition, which corresponds to the absorption of light. These transitions are typically characterized as π → π* transitions within the aromatic system.

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for 5-Hydroxy-1,2-dimethylpyridin-1-ium Cation

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 to -7.5 eV |

| LUMO | ~ -2.0 to -3.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV |

Note: These values are estimations based on DFT calculations for analogous substituted pyridinium and phenol-containing systems. The exact values depend on the level of theory and solvent model used.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.gov It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution.

The MEP surface of the 5-Hydroxy-1,2-dimethylpyridin-1-ium cation would reveal distinct regions of positive and negative electrostatic potential. The regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this cation, these would be concentrated around the oxygen atom of the hydroxyl group due to its lone pairs of electrons.

The MEP surface is also instrumental in predicting the sites for non-covalent interactions, particularly hydrogen bonding. The negative potential around the hydroxyl oxygen identifies it as a strong hydrogen bond acceptor. The positive potential around the hydroxyl hydrogen and the C-H bonds of the pyridinium ring indicates their capacity to act as hydrogen bond donors. In the context of the 5-Hydroxy-1,2-dimethylpyridin-1-ium iodide salt, the MEP surface would show a strong electrostatic attraction between the positively charged regions of the cation and the iodide anion.

Hirshfeld Surface Analysis and Associated Fingerprint Plots for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov By partitioning the crystal space among molecules, it provides a detailed picture of how molecules interact with their neighbors.

For a crystalline solid of this compound, the Hirshfeld surface of the cation would be generated. The surface is colored based on intermolecular contact distances: red for contacts shorter than the van der Waals radii sum (indicating strong interactions like hydrogen bonds), white for contacts at the van der Waals distance, and blue for longer contacts.

The associated 2D fingerprint plot is a histogram of the internal (di) and external (de) distances from the surface to the nearest nucleus, which summarizes all intermolecular contacts. Different types of interactions appear as distinct features on the plot. For this compound, the key interactions would be between the cation and the iodide anion, as well as cation-cation interactions.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Predicted Percentage Contribution |

| H···I / I···H | 35 - 45% |

| H···H | 25 - 35% |

| C···H / H···C | 10 - 15% |

| O···H / H···O | 5 - 10% |

| Other | < 5% |

Note: These percentages are hypothetical and based on typical values for organic halide salts with hydrogen bonding capabilities.

Computational and Theoretical Investigations of this compound Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical investigations focused solely on the chemical compound this compound are not publicly available.

While the methodologies outlined for such a study are standard in the field of computational chemistry, their specific application to this particular pyridinium salt has not been documented in accessible research. Methodologies such as Hirshfeld surface analysis for quantifying intermolecular contacts, Density Functional Theory (DFT) for simulating spectroscopic parameters, and other computational tools for investigating electronic properties are widely used to characterize novel compounds. However, the raw data and detailed findings from such analyses for this compound are absent from the current body of scientific literature.

Therefore, it is not possible to provide a detailed report on the following topics for this specific compound:

Detailed Quantification of Intermolecular Contacts in Crystal Structures: No crystallographic information file (CIF) or detailed analysis of intermolecular interactions using techniques like Hirshfeld surface analysis is available.

Contribution Analysis of Specific Non-Covalent Interactions: Without crystal structure data, a quantitative breakdown of interactions such as H···O, C···H, and π···π stacking cannot be performed.

Simulation of Spectroscopic Parameters: There are no published studies detailing the theoretical simulation of NMR chemical shifts, vibrational frequencies, or UV-Vis spectra for this compound.

Investigation of Polarizability and Dipole Moments: Computational data regarding the polarizability and dipole moments of this compound has not been reported.

Further research and publication in peer-reviewed scientific journals would be required to provide the specific data and analysis requested.

Reactivity and Reaction Mechanisms Involving 5 Hydroxy 1,2 Dimethylpyridin 1 Ium Iodide

Nucleophilic Substitution Reactions at the Pyridinium (B92312) Center (SN1/SN2 Considerations)

The positively charged nitrogen atom in the 5-Hydroxy-1,2-dimethylpyridin-1-ium iodide ring significantly reduces electron density at the α (2- and 6-) and γ (4-) positions, making the pyridinium ring highly susceptible to nucleophilic attack. uoanbar.edu.iq This reactivity is analogous to a benzene ring substituted with strong electron-withdrawing groups. uoanbar.edu.iq Nucleophilic substitution on the pyridinium ring itself does not follow classical SN1 or SN2 pathways, which are typical for sp3-hybridized carbon centers. organic-chemistry.org Instead, it proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the addition of a nucleophile to the ring to form a stable intermediate, followed by the elimination of a leaving group. nih.gov

For N-methylpyridinium compounds, studies with nucleophiles like piperidine have shown that the reaction mechanism can be complex, often involving a rate-determining deprotonation of the addition intermediate. nih.govnih.gov The leaving group ability in these SNAr reactions does not always follow the typical trends seen in SN1/SN2 reactions. For instance, a study on 2-substituted N-methylpyridinium ions showed a leaving group order of 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo, which deviates from the "element effect" often observed in SNAr where fluoride is a better leaving group than other halides. nih.gov

While substitution on the aromatic ring is complex, the N-methyl group presents a different scenario. The C-N bond of the N-methyl group is a potential site for a classical SN2 reaction. In this case, a strong nucleophile could attack the methyl group, leading to demethylation of the pyridinium salt and the formation of 5-hydroxy-2-methylpyridine (B31158), with iodide acting as the leaving group. This type of reaction is influenced by the nucleophile's strength and steric hindrance.

Table 1: Comparison of Potential Nucleophilic Substitution Pathways

| Reaction Site | Plausible Mechanism | Key Considerations | Potential Products |

|---|---|---|---|

| Pyridinium Ring (e.g., C-2 or C-4) | SNAr (Addition-Elimination) | Requires a suitable leaving group on the ring. Reaction rate is dependent on nucleophile strength and stabilization of the intermediate. nih.gov | Substituted pyridine (B92270) derivative |

| N-Methyl Group | SN2 | Requires a strong nucleophile. Proceeds with inversion of configuration (not applicable for a methyl group). Iodide is the leaving group. | 5-Hydroxy-2-methylpyridine |

Condensation and Addition Reactions Exhibited by the Pyridinium Moiety (e.g., Knoevenagel Condensation)

The methyl group at the C-2 position of this compound is activated by the adjacent positively charged nitrogen atom, rendering its protons acidic. In the presence of a base, this methyl group can be deprotonated to form a pyridinium ylide, a neutral species with adjacent positive and negative charges. This ylide is a powerful carbon nucleophile and a key intermediate in various condensation and addition reactions. semanticscholar.orgresearchgate.net

One notable reaction is the Knoevenagel condensation. nih.govorganic-chemistry.org In a typical Knoevenagel reaction, an active methylene compound condenses with an aldehyde or ketone. researchgate.net Pyridinium salts with activated methyl or methylene groups can serve as the active component. tandfonline.com The reaction is often catalyzed by a base, such as piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the initial deprotonation. researchgate.nettandfonline.com The resulting ylide then attacks a carbonyl compound, leading to a condensation product.

Pyridinium ylides also participate in a wide array of addition reactions, including Michael additions and cycloadditions. researchgate.nettandfonline.com In the presence of an enone (an α,β-unsaturated carbonyl compound), the pyridinium ylide can act as a Michael donor, adding to the β-carbon of the enone. organic-chemistry.org This conjugate addition leads to an enolate intermediate that can undergo further reactions, such as cyclization, to form complex heterocyclic structures like 2,3-dihydrofurans. organic-chemistry.org The kinetics and nucleophilicity of pyridinium ylides have been studied, allowing for the prediction of reaction rates with various electrophiles. acs.org

Table 2: Examples of Reactions Involving Pyridinium Ylides

| Reaction Type | Reactant Partner | Mechanism | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Aldehydes, Ketones | Base-catalyzed condensation via an ylide intermediate. tandfonline.comacs.org | α,β-Unsaturated compounds (Styryl dyes) |

| Michael Addition | α,β-Unsaturated Carbonyls (Enones) | Conjugate addition of the ylide to the electron-deficient alkene. organic-chemistry.org | Functionalized carbonyl compounds |

| [3+2] Cycloaddition | Nitroalkenes | The ylide acts as a three-atom component, reacting with the alkene. | Indolizine derivatives |

| Domino Annulation | Chalcones | A cascade reaction involving multiple bond-forming steps. semanticscholar.org | Polysubstituted benzenes |

Role as a Reactive Intermediate or Stoichiometric Reagent in Organic Transformations

This compound primarily functions as a stable precursor, or "pre-reagent," which upon treatment with a base is converted into its reactive form. The pyridinium ylide generated in situ is the key reactive intermediate that drives subsequent transformations. This strategy is common in organic synthesis as it allows for the controlled generation of a highly reactive species from a more stable and easily handled salt. organic-chemistry.org

The ylide intermediate is central to the synthesis of various heterocyclic systems. For example, in the synthesis of 2,3-dihydrofurans, the pyridinium salt is used to generate the ylide, which then adds to an enone. The resulting intermediate undergoes an intramolecular O-cyclization to yield the final product. organic-chemistry.org In such multi-step, one-pot syntheses, the pyridinium salt is consumed stoichiometrically to generate the intermediate that is incorporated into the final product structure.

In other applications, pyridinium salts can be used as stoichiometric reagents to facilitate a specific transformation without being incorporated into the final product. For example, they can act as phase-transfer catalysts or as activating agents for other functional groups in the reaction mixture. The specific role of this compound as a stoichiometric reagent would depend on the specific reaction conditions and the other reactants present.

Mechanistic Studies of Derivative Formation (e.g., Schiff Base Chemistry)

Schiff bases, or imines, are typically formed through the condensation of a primary amine with an aldehyde or a ketone. researchgate.netnih.gov The compound this compound does not itself contain a primary amine or a carbonyl group necessary for direct Schiff base formation. However, its derivatives can participate in such reactions, and the mechanistic principles are well-established.

For instance, if the 5-hydroxy group were oxidized to a ketone, the resulting pyridone derivative could react with a primary amine. The mechanism involves two key steps:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine. researchgate.net

Dehydration: The carbinolamine is typically unstable and undergoes acid- or base-catalyzed elimination of a water molecule to form the stable C=N double bond of the Schiff base.

Studies on Schiff bases derived from other pyridine compounds, such as pyridoxal 5'-phosphate (PLP), have explored their formation and hydrolysis kinetics in detail. nih.gov The stability and spectral properties of these Schiff bases are influenced by substituents on the aromatic rings. For example, hydroxyl or thiol substituents near the imine group can affect the electrophilicity of the imine nitrogen and its resilience to hydrolysis. nih.gov These mechanistic insights are transferable to potential derivatives of this compound.

Dehydrohalogenation Pathways and Product Outcomes

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically an alkyl halide, to form an alkene. wikipedia.org The reaction usually proceeds via an E1 or E2 mechanism. youtube.comyoutube.com For this compound, the term "dehydrohalogenation" is not used in its classical sense, as the iodide is a counter-ion and not covalently bonded to a carbon that is adjacent to a carbon with a hydrogen atom.

However, analogous base-induced elimination reactions are highly relevant. As discussed in section 5.2, the most probable elimination pathway involves the removal of a proton from one of the methyl groups by a base, followed by the formal elimination of HI (with the proton coming from the methyl group and the iodide being the counter-ion) to generate a pyridinium ylide. This can be considered a dehydrohalogenation-like process.

The mechanism of this ylide formation can be viewed through the lens of elimination reaction theory:

E2-like Pathway: A strong base could abstract a proton from the C-2 methyl group in a concerted step, leading directly to the ylide.

E1cB-like Pathway: A two-step process where the base first reversibly deprotonates the methyl group to form a carbanion (which is resonance-stabilized as the ylide), followed by a subsequent step. Given the acidity of the methyl protons, this pathway is highly plausible.

The product outcome of such a reaction is the formation of a highly reactive pyridinium ylide. This ylide can then be trapped by an electrophile present in the reaction mixture, leading to a variety of final products, as detailed in the sections on condensation and addition reactions. The choice of base (e.g., strong and non-nucleophilic like DBU vs. nucleophilic like piperidine) and reaction conditions will dictate the efficiency of ylide formation and the subsequent reaction pathways. tandfonline.com

Table 3: Potential Base-Induced Elimination Pathways

| Pathway | Description | Base Requirement | Immediate Product |

|---|---|---|---|

| Proton Abstraction from C-2 Methyl | Base removes a proton from the most acidic methyl group to form an ylide. researchgate.net | Moderate to strong base (e.g., K2CO3, DBU). tandfonline.comorganic-chemistry.org | 5-Hydroxy-1-methyl-2-methylenepyridin-1-ium (Ylide) |

| Proton Abstraction from N-1 Methyl | Base removes a proton from the N-methyl group. This is generally less favorable due to lower acidity compared to the C-2 methyl group. | Very strong base. | Alternative ylide structure |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The traditional synthesis of N-alkylpyridinium salts often involves the quaternization of a pyridine (B92270) derivative with an alkyl halide. For 5-Hydroxy-1,2-dimethylpyridin-1-ium iodide, this would likely involve the N-methylation of 5-hydroxy-2-methylpyridine (B31158) using methyl iodide. While effective, this method can have drawbacks related to reaction times, solvent use, and purification.

Future research should focus on developing more sustainable and efficient synthetic protocols. Drawing inspiration from the synthesis of other pyridinium-based ionic liquids, microwave-assisted synthesis presents a promising alternative. acs.orgnih.gov This technique has been shown to significantly reduce reaction times, often leading to higher yields and cleaner products, thereby minimizing the need for extensive purification. acs.org Furthermore, exploring solvent-free reaction conditions, another tenet of green chemistry, could further enhance the environmental credentials of the synthesis. thermofisher.com

Another innovative approach could be the adaptation of methods used for synthesizing N-substituted 3-hydroxypyridinium (B1257355) salts from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF). acs.orgacs.org This strategy involves the transformation of HMF into a key intermediate, 2,5-dioxohexanal, which can then be cyclized with an appropriate amine to form the pyridinium (B92312) ring. acs.orgacs.org Adapting this to produce a 1,2-dimethylated-5-hydroxypyridinium cation could offer a renewable pathway to this class of compounds.

| Synthetic Route | Starting Materials | Key Features | Potential Advantages |

| Traditional N-methylation | 5-Hydroxy-2-methylpyridine, Methyl iodide | Well-established method | Straightforward, predictable |

| Microwave-assisted Synthesis | 5-Hydroxy-2-methylpyridine, Methyl iodide | Use of microwave irradiation | Reduced reaction times, higher yields, improved purity |

| Solvent-free Synthesis | 5-Hydroxy-2-methylpyridine, Methyl iodide | Elimination of solvent | Greener process, simplified workup |

| Biomass-derived Route | 5-Hydroxymethylfurfural (HMF) | Utilization of renewable feedstock | Sustainable, potential for novel derivatives |

Exploration of New Catalytic Paradigms and Green Chemistry Applications

Pyridinium salts have demonstrated utility as catalysts in a variety of organic transformations. The unique structural features of this compound, particularly the hydroxyl group, suggest it could participate in or influence catalytic cycles in novel ways.

Research into its catalytic activity could explore its potential as a phase-transfer catalyst, facilitated by its ionic nature. Furthermore, its application as a catalyst in reactions such as the Mannich reaction, where other pyridinium salts have shown efficacy, warrants investigation. thermofisher.com The hydroxyl group could act as a hydrogen bond donor, potentially influencing the stereoselectivity or reaction rate.

A particularly interesting avenue is the use of hydroxypyridine derivatives as ligands in transition metal catalysis. For instance, 2-hydroxypyridine-based ligands have been shown to enhance the catalytic activity of ruthenium(II) complexes in C-H bond activation and arylation reactions. nih.gov Investigating the coordination chemistry of this compound with various transition metals could lead to the development of novel catalysts for a range of organic transformations. The interplay between the pyridinium cation and a metal center could unlock unique reactivity.

Moreover, the combination of a pyridinium iodide with other catalytic species, such as copper(I) iodide, has been shown to be effective in annulation reactions for the synthesis of complex heterocyclic scaffolds. nih.govfrontiersin.org This suggests that this compound could be a valuable component in cooperative catalytic systems.

Advancement in Materials Science Applications (e.g., Smart Materials, Functional Ionic Liquids)

The ionic nature of this compound makes it a candidate for development as a functional ionic liquid (IL). Ionic liquids are valued for their low volatility, high thermal stability, and tunable properties. The presence of the hydroxyl group offers a site for further functionalization, allowing for the creation of task-specific ionic liquids.

One emerging application for pyridinium-based ILs is as additives in lubricants. Recent studies have shown that pyrylium- and pyridinium-based ILs can act as effective friction and wear-reducing additives in greases. scispace.com The specific structure of this compound could be advantageous in this context, with the potential for the hydroxyl group to interact with metal surfaces.

Another exciting area is the development of ionic liquid crystals (ILCs). By attaching long alkyl chains to the pyridinium core, it is possible to induce liquid crystalline phases. acs.orgnih.gov The hydroxyl group on the pyridinium ring of the target compound could be esterified with long-chain fatty acids to create novel ILCs with unique mesomorphic and conductive properties. acs.org The position of the methyl and hydroxyl groups would significantly influence the packing and, consequently, the liquid crystalline behavior.

| Potential Application Area | Key Property | Research Focus |

| Functional Ionic Liquids | Tunable physicochemical properties | Synthesis of derivatives with varied anions and side chains. |

| Lubricant Additives | Friction and wear reduction | Evaluation of performance in different base oils and greases. |

| Ionic Liquid Crystals | Self-assembly into ordered phases | Synthesis of long-chain derivatives and characterization of their mesomorphic properties. |

| Smart Materials | Stimuli-responsive behavior | Incorporation into polymers to create materials that respond to light, pH, or temperature. |

Deeper Computational Modeling of Complex Chemical Systems and Reaction Pathways

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules like this compound, for which experimental data may be scarce. Density Functional Theory (DFT) calculations can be employed to model its geometric and electronic structure, vibrational frequencies, and NMR chemical shifts, which would be invaluable for its characterization. acs.orgnih.gov

Future computational studies could focus on several key areas. Firstly, modeling the synthesis of the compound could help to elucidate reaction mechanisms and optimize reaction conditions. Secondly, calculations can predict the pKa of the hydroxyl group, which is crucial for understanding its behavior in different chemical environments and its potential role in catalysis. DFT methods have been successfully used to predict the acidity constants of substituted pyridinium ions with a high degree of accuracy. google.com

Furthermore, computational modeling can be used to explore its interactions with other molecules, such as solvents, reactants in a catalytic cycle, or biological macromolecules. nih.gov Understanding the non-covalent interactions, such as hydrogen bonding and ion-pi interactions, is key to predicting its behavior in various applications. For instance, modeling its interaction with metal surfaces could provide insights into its potential as a corrosion inhibitor or a lubricant additive.

Design of Highly Selective Molecular Probes for Fundamental Biological Research and Sensing Platforms

Pyridinium-based fluorophores are increasingly being developed as molecular probes for bioimaging due to their excellent photophysical properties and aqueous solubility. Current time information in NA. The core structure of this compound provides a versatile scaffold for the design of novel fluorescent probes.

A key area of future research would be the development of "turn-on" fluorescent sensors. The hydroxyl group could be functionalized with a recognition moiety for a specific analyte. Upon binding, a conformational change or chemical reaction could lead to a significant increase in fluorescence intensity. Potential targets for such sensors are wide-ranging and include metal ions, anions, and reactive oxygen species.

Furthermore, the inherent positive charge of the pyridinium ring can be exploited to target specific organelles within a cell, such as mitochondria, which have a negative membrane potential. By appending a suitable fluorophore to the this compound core, it may be possible to create mitochondria-targeted probes for studying mitochondrial function and dysfunction in real-time. Current time information in NA.

The development of such probes would involve systematic studies to understand the structure-property relationships, including how the substitution pattern on the pyridinium ring affects the photophysical properties, such as absorption and emission wavelengths, quantum yield, and two-photon absorption cross-section. Current time information in NA.

| Probe Type | Target Analyte/Organelle | Design Strategy | Potential Impact |

| "Turn-on" Fluorescent Sensor | Metal ions, anions, ROS | Functionalization of the hydroxyl group with a recognition unit. | Highly sensitive and selective detection of important analytes. |

| Organelle-Targeted Probe | Mitochondria | Exploitation of the positive charge for mitochondrial accumulation. | Real-time imaging of mitochondrial dynamics and function. |

| Ratiometric Sensor | pH, viscosity | Incorporation of a second fluorophore for ratiometric measurements. | More accurate and reliable measurements in complex biological environments. |

Q & A

Q. What spectroscopic techniques are recommended for characterizing 5-Hydroxy-1,2-dimethylpyridin-1-ium iodide, and how should data interpretation be approached?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the structure. The hydroxy group ( 8–10 ppm in -NMR) and methyl substituents ( 2.5–3.5 ppm) should be distinguishable. Compare with PubChem data for structurally analogous pyridinium salts .

- Infrared (IR) Spectroscopy: Identify O–H stretching (3200–3600 cm) and C–I vibrations (500–600 cm).

- Mass Spectrometry (MS): Look for molecular ion peaks matching the molecular weight () and fragmentation patterns.

- Data Interpretation: Cross-validate results with computational predictions (e.g., DFT calculations) and literature analogs to resolve ambiguities.

Q. How can researchers assess the purity of this compound using pharmacopoeial methods?

Methodological Answer:

- Clarity and Color Test: Dissolve 1.0 g in 10 mL water; a clear, colorless solution indicates absence of particulates or chromophores .

- Loss on Drying: Dry at 105°C to constant mass; ≤0.5% weight loss suggests minimal moisture/hydrate content .

- Sulfated Ash: Ignite 1.0 g; residue ≤0.1% confirms low inorganic impurities .

- Heavy Metals: Use atomic absorption spectroscopy (AAS) or ICP-MS; ≤20 µg/g ensures compliance with safety thresholds .

Advanced Research Questions

Q. What experimental parameters should be optimized when studying the thermal stability of this compound?

Methodological Answer:

- Temperature Ramp Rates: Use differential scanning calorimetry (DSC) with slow ramps (2–5°C/min) to detect decomposition events.

- Atmosphere Control: Conduct thermogravimetric analysis (TGA) under inert (N) vs. oxidative (O) conditions to assess environmental sensitivity.

- Sample Purity: Pre-screen via HPLC to exclude impurities that may catalyze degradation.

- Reference Standards: Compare with stability data for structurally related pyridinium salts (e.g., 4-Iodo-1-methylpyridin-2(1H)-one) .

Q. How can contradictions in reported reactivity data of this compound under acidic conditions be resolved?

Methodological Answer:

- Controlled Replicates: Repeat experiments under standardized conditions (pH, solvent, temperature).

- In Situ Monitoring: Use UV-Vis or -NMR to track real-time changes in acidic media.

- Systematic Variation: Test reactivity across a pH gradient (e.g., 1–5 M HCl) to identify critical thresholds.

- Comparative Analysis: Cross-reference with analogous compounds (e.g., 5-hydroxypyridine derivatives) to contextualize results .

Critical Analysis and Further Research Directions

- Data Contradictions: Discrepancies in solubility or reactivity may arise from differences in sample preparation (e.g., residual solvents) or analytical methods. Standardize protocols using ’s guidelines for experimental reproducibility .

- Unresolved Questions: Investigate the compound’s potential as a catalyst in cross-coupling reactions, leveraging its iodide counterion for redox activity.

- Computational Integration: Combine molecular dynamics simulations with experimental stability data to predict degradation pathways under varying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.